3-Methylthymine - 4160-77-4

3-Methylthymine

Catalog Number: EVT-374379
CAS Number: 4160-77-4
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3,5-dimethyluracil is a pyrimidone that is uracil with methyl group substituents at positions 3 and 5. It has a role as a metabolite. It is a pyrimidone and a methylthymine. It derives from a uracil.
Overview

3-Methylthymine is a methylated derivative of thymine, one of the four nucleobases in deoxyribonucleic acid (DNA). Specifically, it features a methyl group attached to the third carbon of the thymine ring. This compound plays a significant role in various biological processes, including DNA repair and mutagenesis, making it an important subject of study in molecular biology and genetics. The presence of 3-methylthymine can influence the stability and functionality of DNA, particularly in the context of DNA damage and repair mechanisms .

Source

3-Methylthymine can be synthesized through the methylation of thymine using various methylating agents. Natural occurrences of this compound may arise from enzymatic modifications during DNA replication or repair processes, where specific methyltransferases introduce methyl groups into nucleobases .

Classification

3-Methylthymine is classified as a pyrimidine nucleobase derivative. It belongs to a broader category of modified nucleobases that include other methylated forms of thymine and cytosine. These modifications can affect the biochemical properties and interactions of nucleic acids.

Synthesis Analysis

Methods

The synthesis of 3-methylthymine typically involves the following methods:

  • Methylation Reaction: The primary method for synthesizing 3-methylthymine is through the methylation of thymine. Common reagents used for this purpose include methyl iodide and dimethyl sulfate, often under basic conditions to facilitate the reaction.

Technical Details

  1. Deprotonation: Thymine is first deprotonated to generate a nucleophile.
  2. Nucleophilic Substitution: The deprotonated thymine then undergoes nucleophilic substitution with the methylating agent, resulting in the formation of 3-methylthymine.
  3. Reaction Conditions: The reaction is typically conducted in an organic solvent such as dimethylformamide or acetone at elevated temperatures to improve yield and purity.
Molecular Structure Analysis

Data

  • Molecular Weight: 140.14 g/mol
  • Melting Point: Approximately 200 °C (decomposes)
  • Solubility: Soluble in polar organic solvents like methanol and ethanol but less soluble in non-polar solvents .
Chemical Reactions Analysis

Reactions

3-Methylthymine participates in several chemical reactions:

  • Oxidative Demethylation: This process can occur via enzymes such as AlkB and ABH3, which utilize iron(II) and alpha-ketoglutarate as cofactors to remove the methyl group.
  • Nucleophilic Substitution: The methyl group can be substituted by strong nucleophiles under appropriate conditions.

Technical Details

  • Common Reagents: Iron(II), alpha-ketoglutarate, dioxygen for oxidative demethylation; hydroxide ions for substitution reactions.
  • Conditions: Typically requires controlled pH and temperature settings to optimize reaction rates and yields .
Mechanism of Action

Process

The mechanism by which 3-methylthymine affects biological systems primarily involves its role in DNA structure and function:

  1. Base Pairing Disruption: The presence of 3-methylthymine can disrupt normal base pairing due to steric hindrance, potentially leading to mutations during DNA replication.
  2. Repair Mechanisms: Enzymatic systems recognize 3-methylthymine as a lesion that requires repair, activating pathways that involve demethylation or excision repair processes to restore normal function .

Data

Studies indicate that bacterial and human DNA dioxygenases can effectively demethylate 3-methylthymine, restoring its ability to participate correctly in base pairing .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Odor: Odorless.
  • Stability: Relatively stable under standard laboratory conditions but sensitive to extreme pH levels.

Chemical Properties

  • Reactivity: Reacts with strong oxidizing agents; undergoes demethylation by specific enzymes.
  • pKa Value: Approximately 9.0, indicating its acidic nature due to the nitrogen atoms in the ring structure.

Relevant analyses have shown that 3-methylthymine retains significant biological activity despite its modification compared to unmodified thymine .

Applications

Scientific Uses

3-Methylthymine has several important applications in scientific research:

  • DNA Repair Studies: It serves as a model compound for investigating DNA repair mechanisms, particularly how cells respond to methylated bases.
  • Mutagenesis Research: Researchers use it to study the effects of DNA methylation on mutation rates and patterns in various organisms.
  • Biological Studies: It aids in understanding cellular responses to DNA damage and the implications for cancer research and therapy development .
Chemical Characterization of 3-Methylthymine

Structural Properties and Isomerism

3-Methylthymine (3-meT) is a methylated pyrimidine derivative with the molecular formula C₆H₈N₂O₂ and a monoisotopic mass of 140.0586 Da [3]. Its IUPAC name is 3,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, featuring a methyl group at the N3 position of the thymine ring. This methylation disrupts Watson-Crick base pairing by blocking the N3 hydrogen bond acceptor site, altering DNA conformation and stability [1] [2].

Positional Isomerism is a key structural aspect:

  • 1-Methylthymine: Methylation at the N1 position (glycosidic bond site), critical for nucleotide linkage.
  • 3-Methylthymine: Methylation at the N3 position (base-pairing site).
  • 5-Methylcytosine: Methylation at the C5 position (epigenetic marker), structurally analogous but with different biological roles [5] [10].These isomers exhibit distinct reactivities due to electronic differences in methylation sites.

Table 1: Positional Isomers of Methylated Thymine

IsomerMethylation SiteRole in DNA
1-MethylthymineN1Disrupts sugar-phosphate backbone
3-MethylthymineN3Blocks base pairing
5-MethylcytosineC5Epigenetic regulation

Synthesis Pathways and Stability Analysis

3-meT arises primarily through alkylating agents (e.g., methyl methanesulfonate, N-methyl-N-nitrosourea) that attack nucleophilic sites in DNA. It is a minor lesion compared to 3-methylcytosine (3-meC) or 7-methylguanine [1] [6]. Stability studies reveal:

  • Thermal Degradation: Decomposes above 250°C, with fragmentation patterns detectable via mass spectrometry [3].
  • pH Sensitivity: Unstable under alkaline conditions due to imide ring hydrolysis.
  • Repair Susceptibility: Repaired inefficiently by dioxygenases (see Section 2), leading to prolonged persistence in DNA [2].

Table 2: Synthesis and Stability of 3-Methylthymine

PropertyDetail
Synthetic RouteDNA alkylation by methylating agents (e.g., DMS, MNU)
Thermal StabilityDecomposes >250°C; fragments via loss of CH₃• and CO
pH SensitivityStable at pH 5–7; hydrolyzes under alkaline conditions
In Vivo Half-lifeHours to days (due to inefficient repair)

Spectroscopic Identification (NMR, MS, IR)

NMR Spectroscopy:

  • ¹H NMR: Methyl protons resonate at δ 3.10–3.30 ppm (N3-CH₃), while C5-methyl protons appear at δ 1.80–2.00 ppm [4] [7].
  • ¹³C NMR: N3-methyl carbon at δ 32.5–33.0 ppm; C2 and C4 carbonyls at δ 163–167 ppm [3] [7].Chemical shifts reflect electron withdrawal by carbonyl groups, confirmed by HMQC/HSQC experiments [4].

Mass Spectrometry:

  • EI-MS: Molecular ion [M]⁺ at m/z 140; fragments at m/z 125 (loss of •CH₃), m/z 97 (loss of CONH) [3].
  • ESI-MS: [M+H]⁺ peak at m/z 141 in positive ion mode [2].

Infrared Spectroscopy:

  • Characteristic stretches: C=O at 1700–1720 cm⁻¹ (imide), C=C at 1650 cm⁻¹ (aromatic ring), N–CH₃ at 2820 cm⁻¹ [7].

Table 3: Spectroscopic Signatures of 3-Methylthymine

TechniqueKey SignalsInterpretation
¹H NMRδ 3.10–3.30 (s, 3H, N3-CH₃)N-methyl group
¹³C NMRδ 163–167 (C2=O, C4=O)Carbonyl anisotropy
IR1700–1720 cm⁻¹ (C=O)Imide carbonyl stretch
MS (EI)m/z 140 (M⁺), 125 (M⁺–CH₃)Methyl loss fragmentation

Comparative Analysis with Other Methylated Pyrimidines

3-meT differs from other methylated bases in reactivity, repair efficiency, and biological impact:

  • vs. 1-Methylthymine:
  • 1-meT disrupts phosphodiester bonding, while 3-meT impedes base stacking.
  • 1-meT is repaired faster by AlkB at physiological pH [5] [8].
  • vs. 3-Methylcytosine (3-meC):
  • 3-meC is repaired 5–10× faster than 3-meT by AlkB/ABH3 enzymes at pH 7.5 due to better active-site fit [1] [6].
  • vs. 5-Methylcytosine:
  • 5-meC is a stable epigenetic mark, while 3-meT is exclusively a cytotoxic lesion [5].

Table 4: Comparison of Methylated Pyrimidine Lesions

LesionRepair EnzymeRepair Rate (pH 7.5)Biological Consequence
3-MethylthymineAlkB/ABH30.1–0.3 min⁻¹Mutagenic if unrepaired
3-MethylcytosineAlkB/ABH30.5–2.0 min⁻¹Highly mutagenic
1-MethylthymineAlkB1.5 min⁻¹Backbone distortion
5-MethylcytosineTET dioxygenasesNot repairedEpigenetic regulation

Biological Context and Repair Mechanisms

Properties

CAS Number

4160-77-4

Product Name

3-Methylthymine

IUPAC Name

3,5-dimethyl-1H-pyrimidine-2,4-dione

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c1-4-3-7-6(10)8(2)5(4)9/h3H,1-2H3,(H,7,10)

InChI Key

IIDONYMEGWHGRU-UHFFFAOYSA-N

SMILES

CC1=CNC(=O)N(C1=O)C

Synonyms

3-methylthymine

Canonical SMILES

CC1=CNC(=O)N(C1=O)C

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